molecular formula C12H19NO2 B2420632 (2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine CAS No. 2248200-33-9

(2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine

Cat. No. B2420632
M. Wt: 209.289
InChI Key: OAZSZDXDAMOVSG-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine is a chemical compound commonly known as DOM. It is a psychoactive drug that belongs to the family of phenethylamines. DOM is known for its hallucinogenic effects and has been used in scientific research to study the mechanism of action and physiological effects of hallucinogens.

Mechanism Of Action

DOM acts as a partial agonist at the 5-HT2A receptor, which is responsible for the hallucinogenic effects of the drug. It also has affinity for other serotonin receptors, including 5-HT1A, 5-HT1B, and 5-HT2C. The exact mechanism of action of DOM is not fully understood, but it is thought to involve the modulation of neurotransmitter release and signaling pathways in the brain.

Biochemical And Physiological Effects

DOM has been found to induce a range of biochemical and physiological effects in the body, including changes in heart rate, blood pressure, body temperature, and respiration. It also affects the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. These effects are responsible for the hallucinogenic and psychoactive effects of the drug.

Advantages And Limitations For Lab Experiments

DOM has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a well-defined mechanism of action, which makes it useful for studying the effects of hallucinogens on the brain. However, the psychoactive effects of the drug can make it difficult to conduct experiments in humans, and the potential for abuse and addiction limits its use in clinical research.

Future Directions

There are several future directions for research on DOM and other hallucinogens. One area of interest is the potential therapeutic applications of these drugs for the treatment of psychiatric disorders such as depression, anxiety, and PTSD. Another area of research is the development of new compounds that have similar effects to DOM but with fewer side effects and less potential for abuse. Finally, there is a need for further research into the long-term effects of hallucinogens on the brain and the potential risks associated with their use.

Synthesis Methods

The synthesis of DOM involves the reaction between 2,5-dimethoxybenzaldehyde and nitroethane, followed by reduction with sodium borohydride to produce the intermediate 2,5-dimethoxyphenyl-2-nitropropene. This intermediate is then reacted with methylamine to produce DOM.

Scientific Research Applications

DOM has been used in scientific research to study the mechanism of action and physiological effects of hallucinogens. It has been found that DOM acts as a partial agonist at the 5-HT2A receptor, which is responsible for the hallucinogenic effects of the drug. Studies have also shown that DOM can induce long-lasting changes in the brain, which may have therapeutic potential for the treatment of certain psychiatric disorders.

properties

IUPAC Name

(2S)-3-(2,5-dimethoxyphenyl)-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-9(8-13)6-10-7-11(14-2)4-5-12(10)15-3/h4-5,7,9H,6,8,13H2,1-3H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAZSZDXDAMOVSG-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C=CC(=C1)OC)OC)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=C(C=CC(=C1)OC)OC)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine

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